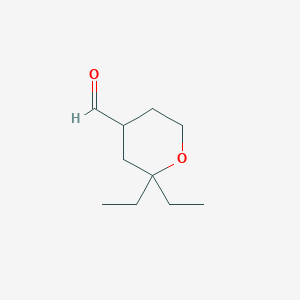
2,2-Diethyloxane-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyloxane-4-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its aldehyde functional group, which imparts unique reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyloxane-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent cyclization to form the oxane ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
2,2-Diethyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used to introduce various substituents at the aldehyde carbon.
Major Products Formed
Oxidation: 2,2-Diethyloxane-4-carboxylic acid.
Reduction: 2,2-Diethyloxane-4-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Diethyloxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 2,2-Diethyloxane-4-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
2,2-Dimethyloxane-4-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyloxane-4-methanol: The reduced form of 2,2-Diethyloxane-4-carbaldehyde.
2,2-Diethyloxane-4-carboxylic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific combination of an oxane ring and an aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
特性
CAS番号 |
34941-23-6 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2,2-diethyloxane-4-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-10(4-2)7-9(8-11)5-6-12-10/h8-9H,3-7H2,1-2H3 |
InChIキー |
GPJRTVVHYBWGNH-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(CCO1)C=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















